4-(3-Aminopropyl)piperidin-2-one;hydrochloride
Description
4-(3-Aminopropyl)piperidin-2-one;hydrochloride is a piperidinone derivative featuring a 3-aminopropyl substituent at the 4-position of the piperidin-2-one ring, with a hydrochloride salt improving solubility and stability. This compound is structurally characterized by a six-membered lactam ring (piperidin-2-one) and a terminal primary amine group.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3-aminopropyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-4-1-2-7-3-5-10-8(11)6-7;/h7H,1-6,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDDJJOPBQDTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)piperidin-2-one;hydrochloride typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions, where an appropriate aminopropylating agent reacts with the piperidinone ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Acylation of the Primary Amine
The primary amine undergoes acylation with electrophilic reagents like acetyl chloride or anhydrides.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, triethylamine (TEA), dichloromethane (DCM), 0–25°C | N-acetyl-4-(3-aminopropyl)piperidin-2-one | 85–92% |
This reaction typically requires a base (e.g., TEA) to neutralize HCl generated during the process. The acetylated derivative is stabilized by reduced nucleophilicity of the amine.
Alkylation Reactions
The amine reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide, K₂CO₃, DMF, 60°C | N-methyl-4-(3-aminopropyl)piperidin-2-one | 75–80% |
Alkylation is conducted in polar aprotic solvents like DMF, with potassium carbonate as a base to deprotonate the amine.
Schiff Base Formation
The amine reacts with aldehydes or ketones to form imines under mild acidic or neutral conditions.
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| Benzaldehyde, methanol, 25°C | N-benzylidene-4-(3-aminopropyl)piperidin-2-one | Intermediate for coordination chemistry |
Schiff bases derived from this compound are utilized in catalysis or as ligands for metal complexes.
Oxidation of the Piperidinone Ring
The ketone group at position 2 can be oxidized, though stability under harsh conditions is limited.
| Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 50°C | 4-(3-Aminopropyl)piperidine-2,6-dione | Partial ring degradation observed |
Controlled oxidation preserves the ring structure but may lead to lactam derivatives.
Reduction of the Ketone Group
The ketone is reducible to a secondary alcohol using borohydrides or catalytic hydrogenation.
| Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| NaBH₄, MeOH, 0°C | 4-(3-Aminopropyl)piperidin-2-ol | >90% | |
| H₂, Pd/C, 40 psi | 4-(3-Aminopropyl)piperidine | Full ring saturation |
Sodium borohydride selectively reduces the ketone without affecting the amine, while hydrogenation saturates the piperidinone ring.
Nucleophilic Substitution
The hydrochloride salt’s amine can participate in nucleophilic substitution with sulfonyl chlorides or isocyanates.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Tosyl chloride, pyridine, DCM | N-tosyl-4-(3-aminopropyl)piperidin-2-one | 70–78% |
Tosyl derivatives are precursors for further functionalization in drug discovery.
Cyclization Reactions
Under acidic conditions, the amine and ketone may undergo intramolecular cyclization.
| Reagents/Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| HCl, reflux | Bicyclic lactam derivative | Intramolecular amide bond formation |
This reaction mirrors industrial methods for piperidine-based pharmaceuticals, leveraging HCl to catalyze ring closure.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
4-(3-Aminopropyl)piperidin-2-one;hydrochloride has been studied for its effects on neurotransmitter systems, particularly in relation to histamine receptors. Research indicates that derivatives of piperidine compounds can act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in regulating neurotransmitter release and could be beneficial in treating conditions like narcolepsy and cognitive disorders .
2. Cancer Therapy
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Compounds containing this moiety have shown cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers. For instance, a study reported that certain piperidine derivatives induced apoptosis in tumor cells, demonstrating significant antiproliferative activity . This suggests that this compound could serve as a scaffold for developing novel anticancer agents.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some piperidine derivatives exhibit activity against bacterial strains, indicating potential for use in developing new antibiotics or antimicrobial therapies. The structure of this compound allows for modifications that can enhance its efficacy against resistant strains .
Case Studies
1. Histamine H3 Receptor Antagonism
A study investigated the effects of various piperidine derivatives on histamine H3 receptors, revealing that compounds similar to this compound exhibited high affinity and selectivity towards these receptors. The ability to modulate neurotransmitter release positions these compounds as candidates for treating cognitive deficits associated with neurodegenerative diseases .
2. Anticancer Activity
In a comprehensive screening of piperidine derivatives for anticancer properties, one derivative demonstrated significant cytotoxicity against multiple cancer cell lines with a low IC50 value (concentration required to inhibit cell growth by 50%). This highlights the potential of this compound in cancer therapy research .
3. Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy of piperidine derivatives found that certain modifications led to enhanced activity against gram-positive bacteria, suggesting that this compound could be a promising lead compound for new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperidinone ring provides structural stability and enhances binding affinity to targets such as enzymes and receptors.
Comparison with Similar Compounds
3-Amino-2-piperidinone Hydrochloride
- Structure: Positional isomer of the target compound, with the amino group at the 3-position of the piperidinone ring instead of the 4-position.
- Physicochemical Properties : Similar hydrochloride salt form enhances solubility. Positional isomerism may lead to differences in steric hindrance and hydrogen-bonding capacity.
- Biological Activity : Safety data indicate acute toxicity risks upon inhalation or ingestion, necessitating stringent handling protocols .
N8-Acetylspermidine Dihydrochloride
- Structure: Contains a spermidine backbone with an acetamide group and a 3-aminopropyl chain (C9H23Cl2N3O) .
- Physicochemical Properties : Dihydrochloride salt improves aqueous solubility. The acetylated amine reduces basicity compared to the primary amine in the target compound.
- Applications : Used in biochemical studies to modulate polyamine metabolism.
Gusperimus Hydrochloride
- Structure: A larger molecule incorporating a 3-aminopropyl group within a guanidine-containing scaffold (C17H37N7O3·3HCl) .
- Biological Activity: Acts as an immunosuppressant, targeting HSP70 for autoimmune disease management. The 3-aminopropyl group may enhance cellular uptake or receptor binding.
- Applications : Clinically used for graft-versus-host disease and rheumatoid arthritis.
4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
- Structure: Features a methyl group at the 1-position and an aminomethyl substituent at the 4-position, with a dihydrochloride salt .
- Physicochemical Properties : Increased methylation may enhance lipophilicity and metabolic stability compared to the target compound.
- Applications : Explored in material science for engineering thermally stable polymers and in agrochemicals.
Dyclonine Hydrochloride
- Structure: A piperidine derivative with a butoxy-substituted phenyl ketone group (C18H27NO2·HCl) .
- Biological Activity : Local anesthetic with rapid onset due to high lipid solubility and mucosal penetration.
- Applications : Used in topical formulations for throat or urinary tract procedures.
Comparative Analysis Table
Key Findings and Implications
- Structural-Activity Relationships: The position of the amine group (e.g., 3- vs. 4-position in piperidinone derivatives) significantly impacts biological activity and toxicity .
- Salt Forms : Hydrochloride salts universally enhance solubility, but di- or trihydrochloride forms (e.g., Gusperimus) may improve pharmacokinetics in systemic applications .
- Therapeutic Potential: Piperidine/piperidinone derivatives exhibit diverse applications, from local anesthetics (Dyclonine) to immunosuppressants (Gusperimus), highlighting the versatility of this scaffold .
Biological Activity
4-(3-Aminopropyl)piperidin-2-one;hydrochloride, often referred to as 1-(3-Aminopropyl)piperidin-2-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
1-(3-Aminopropyl)piperidin-2-one hydrochloride is synthesized through various chemical pathways involving piperidine derivatives. It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a ligand, binding to receptors and enzymes, which can modulate their activity. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. Its efficacy varies based on structural modifications and concentrations used .
- Antitumor Effects : Some derivatives of piperidine compounds have been evaluated for their antitumor properties, demonstrating significant cytotoxicity in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
Several studies have explored the biological activity of this compound:
- Antibacterial Screening : A study demonstrated that derivatives of piperidine exhibited strong antibacterial effects against Salmonella typhi, with some compounds showing activity at concentrations as low as 0.1 μM. The structure-activity relationship was crucial in determining efficacy .
- Cytotoxicity in Cancer Cells : Research indicated that certain piperidine derivatives could induce significant cytotoxic effects in cancer cell lines such as A549 and HCT116. The mechanism involved apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 4-(3-aminopropyl)piperidin-2-one hydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis of piperidine derivatives typically involves alkylation , reductive amination , or cyclization reactions . For example:
- Step 1 : React a piperidin-2-one precursor with 3-aminopropyl bromide in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the aminopropyl side chain .
- Step 2 : Purify the intermediate via column chromatography (silica gel, methanol/dichloromethane gradient) .
- Step 3 : Convert the free base to the hydrochloride salt by treating with HCl gas in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate .
Purity Assurance : Validate using HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (ensure absence of residual solvents like DMF) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Confirmation :
- Stability Testing :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
Methodological Answer: Contradictions often arise from variations in substituent positioning or salt form effects . To address this:
- Comparative SAR Studies : Synthesize analogs (e.g., 1-methylpiperidin-4-amine hydrochloride vs. 4-amino-1-(3-methoxypyridin-2-yl)piperidine hydrochloride ) and test in parallel assays (e.g., receptor binding or enzyme inhibition).
- Control for Salt Form : Compare free base and hydrochloride salt activities (e.g., solubility differences may alter bioavailability) .
- Meta-Analysis : Aggregate data from PubChem, CAS, and EPA DSSTox to identify trends in substituent contributions to activity.
Q. What computational approaches are effective for predicting the reactivity of the piperidin-2-one core in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites on the piperidin-2-one ring (e.g., carbonyl vs. α-carbon reactivity) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways for alkylation or oxidation .
- Docking Studies : Model interactions with biological targets (e.g., amine transporters) to prioritize synthetic targets .
Critical Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
